molecular formula C12H10BrN5O2 B11037027 N-(4-bromophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

N-(4-bromophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

Cat. No.: B11037027
M. Wt: 336.14 g/mol
InChI Key: MWPILEQPVUESMD-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and an imidazo[1,2-b][1,2,4]triazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide typically involves multiple steps:

    Formation of the Imidazo[1,2-b][1,2,4]triazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials include hydrazines and carboxylic acids or their derivatives.

    Introduction of the Bromophenyl Group: This step often involves a nucleophilic substitution reaction where a bromophenyl halide reacts with the imidazo[1,2-b][1,2,4]triazole intermediate.

    Acetylation: The final step involves the acetylation of the intermediate to form the acetamide group, typically using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

Biology

Biologically, N-(4-bromophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
  • N-(4-fluorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

Uniqueness

Compared to similar compounds, N-(4-bromophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide may exhibit unique reactivity and biological activity due to the presence of the bromine atom. Bromine’s size and electronegativity can influence the compound’s interactions with biological targets and its overall stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C12H10BrN5O2

Molecular Weight

336.14 g/mol

IUPAC Name

N-(4-bromophenyl)-2-(5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

InChI

InChI=1S/C12H10BrN5O2/c13-7-1-3-8(4-2-7)16-10(19)5-9-11(20)17-12-14-6-15-18(9)12/h1-4,6,9H,5H2,(H,16,19)(H,14,15,17,20)

InChI Key

MWPILEQPVUESMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC2C(=O)NC3=NC=NN23)Br

Origin of Product

United States

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